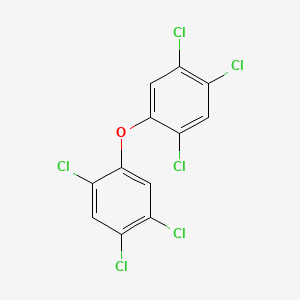
2,2',4,4',5,5'-Hexachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',4,4',5,5'-Hexachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H4Cl6O and its molecular weight is 376.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Monitoring
PCB-153 is frequently analyzed in environmental studies due to its stability and prevalence in ecosystems. Its applications in this area include:
- Detection and Analysis : PCB-153 is often used as a marker compound in environmental samples to assess contamination levels. Methods such as gas chromatography coupled with mass spectrometry are employed for its detection in soil, water, and biological tissues .
- Biomonitoring : The compound is monitored in human and animal tissues to evaluate exposure levels. Studies have shown that PCB-153 can accumulate in the food chain, leading to significant bioaccumulation in higher trophic levels .
Toxicological Research
Research on PCB-153 has focused on its toxicological effects and mechanisms of action:
- Hepatotoxicity Studies : PCB-153 has been shown to induce liver tumors in rodent models. Studies indicate that it activates nuclear factor kappa B (NF-kB), promoting hepatocyte proliferation and apoptosis . This mechanism is critical for understanding the carcinogenic potential of PCBs.
- Endocrine Disruption : PCB-153 is also investigated for its endocrine-disrupting properties. It interacts with hormone receptors and can affect reproductive health and development in exposed organisms .
Industrial Applications
Historically, PCBs were utilized in various industrial applications due to their chemical stability and insulating properties:
- Electrical Equipment : PCB-153 was commonly used as a dielectric fluid in transformers and capacitors before its ban due to environmental concerns. Its ability to withstand high temperatures made it suitable for these applications .
- Chemical Intermediate : Although its use has declined significantly, PCB-153 has been studied for potential applications as a chemical intermediate in the synthesis of other compounds.
Case Study 1: Environmental Impact Assessment
A study conducted on sediment samples from urban waterways revealed significant concentrations of PCB-153. The findings highlighted the need for remediation strategies to mitigate contamination from historical industrial activities. The study employed advanced analytical techniques to quantify PCB levels and assess ecological risks .
Case Study 2: Human Health Risk Evaluation
Research involving children from contaminated areas showed correlations between PCB-153 exposure and developmental delays. The study utilized serum samples to measure PCB concentrations and assessed health outcomes through longitudinal analysis . These findings underscore the importance of monitoring PCB levels in vulnerable populations.
Summary Table of Applications
| Application Area | Specific Uses | Analytical Methods Used |
|---|---|---|
| Environmental Monitoring | Detection in soil, water, biological tissues | Gas chromatography-mass spectrometry |
| Toxicological Research | Hepatotoxicity studies, endocrine disruption studies | In vivo animal models |
| Industrial Applications | Former use in electrical equipment | Historical data analysis |
特性
CAS番号 |
71859-30-8 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H |
InChIキー |
PECXRRMHOQBOIE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Key on ui other cas no. |
71859-30-8 |
同義語 |
2,2',4,4',5,5'-hexachlorodiphenyl ether 2,2-HCDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















